1-Benzyl-4-(4-chlorobenzyl)-6,7-dimethoxyisoquinoline

Oxidative stability Chemical reactivity Structure–reactivity relationship

1-Benzyl-4-(4-chlorobenzyl)-6,7-dimethoxyisoquinoline is a fully aromatic, synthetic benzylisoquinoline alkaloid analogue bearing two distinct benzyl substituents at the C1 and C4 positions of the 6,7-dimethoxyisoquinoline core (molecular formula C₂₅H₂₂ClNO₂, MW 403.9 g·mol⁻¹). The compound belongs to the 4-benzylisoquinoline subclass that has been extensively investigated as papaverine analogues, where the 4-(4-chlorobenzyl) substituent confers distinct oxidative susceptibility, metabolic fate, and vasorelaxant potency compared with 1-substituted or 3-substituted congeners.

Molecular Formula C25H22ClNO2
Molecular Weight 403.9 g/mol
CAS No. 62334-31-0
Cat. No. B12906779
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-4-(4-chlorobenzyl)-6,7-dimethoxyisoquinoline
CAS62334-31-0
Molecular FormulaC25H22ClNO2
Molecular Weight403.9 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)C(=CN=C2CC3=CC=CC=C3)CC4=CC=C(C=C4)Cl)OC
InChIInChI=1S/C25H22ClNO2/c1-28-24-14-21-19(12-18-8-10-20(26)11-9-18)16-27-23(22(21)15-25(24)29-2)13-17-6-4-3-5-7-17/h3-11,14-16H,12-13H2,1-2H3
InChIKeyQFSYPUUAQODKGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Benzyl-4-(4-chlorobenzyl)-6,7-dimethoxyisoquinoline (CAS 62334-31-0): Chemical Class, Core Scaffold, and Procurement Context


1-Benzyl-4-(4-chlorobenzyl)-6,7-dimethoxyisoquinoline is a fully aromatic, synthetic benzylisoquinoline alkaloid analogue bearing two distinct benzyl substituents at the C1 and C4 positions of the 6,7-dimethoxyisoquinoline core (molecular formula C₂₅H₂₂ClNO₂, MW 403.9 g·mol⁻¹) . The compound belongs to the 4-benzylisoquinoline subclass that has been extensively investigated as papaverine analogues, where the 4-(4-chlorobenzyl) substituent confers distinct oxidative susceptibility, metabolic fate, and vasorelaxant potency compared with 1-substituted or 3-substituted congeners [1]. Unlike the clinically used papaverine [1-(3,4-dimethoxybenzyl)-6,7-dimethoxyisoquinoline] or moxaverine (1-benzyl-3-ethyl-6,7-dimethoxyisoquinoline), the simultaneous presence of a 1-benzyl and a 4-(4-chlorobenzyl) group creates a uniquely substituted scaffold for which substitution-pattern-dependent pharmacological differentiation has been documented [2].

Why 1-Benzyl-4-(4-chlorobenzyl)-6,7-dimethoxyisoquinoline Cannot Be Interchanged with Generic 1-Benzyl- or 4-Benzyl-isoquinolines: The Substitution-Pattern Barrier


Substitution pattern on the isoquinoline scaffold is a dominant determinant of oxidative stability, metabolic clearance route, and vasorelaxant potency within this compound class. Direct comparative oxidation studies demonstrate that 4-(p-chlorobenzyl)-6,7-dimethoxyisoquinoline undergoes far more extensive vanadium pentoxide oxidation than 1-benzyl-6,7-dimethoxyisoquinoline, with the molar consumption of vanadyl ions being 'clearly superior' and deep oxidation products (succinic acid, CO₂) isolated only from the 4-substituted analogue [1]. This fundamental chemical reactivity difference precludes simple interchange between 1-substituted and 4-substituted congeners for any application where oxidative stability matters. Furthermore, structure–vascular activity relationship studies have established that the planarity of the fully aromatic isoquinoline ring (as in papaverine and the target compound) is essential for phosphodiesterase (PDE) isoform inhibition and calcium-channel interaction, whereas partially or totally reduced isoquinoline analogues lose PDE inhibitory activity entirely and gain α₁-adrenoceptor affinity [2]. Consequently, generic benzylisoquinoline analogues with altered substitution patterns, different oxidation states, or modified benzyl substituents cannot be presumed to exhibit equivalent pharmacological or physicochemical behavior [3].

Quantitative Differentiation Evidence: 1-Benzyl-4-(4-chlorobenzyl)-6,7-dimethoxyisoquinoline vs. Closest Analogues


Enhanced Oxidative Susceptibility of the 4-(4-Chlorobenzyl) Scaffold vs. 1-Benzyl Congeners: Vanadium Pentoxide Oxidation Study

In a direct head-to-head vanadium pentoxide (V₂O₅) oxidation study in 5 M H₂SO₄, 4-(p-chlorobenzyl)-6,7-dimethoxyisoquinoline (the core scaffold of the target compound lacking only the 1-benzyl group) was oxidized far more extensively than 1-benzyl-6,7-dimethoxyisoquinoline. The molar consumption of vanadyl ions (VO²⁺) was reported as 'nettement supérieure' (clearly superior) for the 4-substituted analogue, and deep oxidation products—succinic acid and CO₂—were isolated exclusively from the 4-(p-chlorobenzyl) derivative, indicating oxidative ring-opening and fragmentation [1]. The target compound 1-benzyl-4-(4-chlorobenzyl)-6,7-dimethoxyisoquinoline carries both a 1-benzyl and a 4-(4-chlorobenzyl) substituent; its oxidative behaviour is therefore predicted to combine the 1-substituent-stabilising effect with the 4-substituent labilising effect, making it a uniquely informative probe for studying substitution-dependent oxidative degradation pathways in benzylisoquinoline series.

Oxidative stability Chemical reactivity Structure–reactivity relationship

Comparative In Vitro Hepatic Metabolism: 4-(4-Chlorobenzyl) Analogues (PV 2) vs. Papaverine and Isopropoxy Derivatives

In a comparative in vitro metabolism study using sliced rat liver, 6,7-dimethoxy-4-(parachlorobenzyl)isoquinoline (designated PV 2; the 1-unsubstituted analogue of the target compound) and papaverine [1-(3,4-dimethoxybenzyl)-6,7-dimethoxyisoquinoline] were shown to be equally sensitive to hepatic oxygenases. By contrast, the corresponding 7-mono-isopropoxy and 6,7-di-isopropoxy derivatives of PV 2 disappeared significantly more slowly, owing to steric hindrance of enzymatic O-dealkylation [1]. This establishes that within the 4-(4-chlorobenzyl) series, the 6,7-dimethoxy substitution pattern (as present in the target compound) confers a metabolic liability comparable to papaverine, whereas alkoxy bulk at these positions markedly retards oxidative metabolism. The target compound, which additionally bears a 1-benzyl substituent absent in PV 2, introduces an extra site for potential CYP-mediated oxidation at the benzylic position, making it a valuable tool for dissecting the relative contributions of C1 vs. C4 benzyl metabolism in this scaffold.

Hepatic metabolism O-Dealkylation Structure–metabolism relationship

Pharmacokinetic Profile of the 4-(4-Chlorobenzyl) Scaffold (PV 2): Oral Bioavailability, First-Pass Extraction, and Tissue Distribution

Single-dose pharmacokinetic studies in rat and mouse for 6,7-dimethoxy-4-(p-chlorobenzyl)isoquinoline (PV 2)—the direct 1-unsubstituted analogue of the target compound—established that oral absorption reaches 52%, with a pronounced hepatic first-pass effect accounting for 83% extraction [1]. Tissue distribution analysis revealed selective affinity for the aorta, cardiac tissues, and cerebral blood vessels [1]. Excretion occurs predominantly via faeces (70% of dose) and bile (80% of dose), with urinary excretion accounting for approximately 20% [1]. Metabolism proceeds primarily through sequential O-demethylation at the 6- and 7-positions, yielding 6-desmethyl-PV 2, 7-desmethyl-PV 2, and 6,7-didesmethyl-PV 2, alongside six additional unidentified metabolites [1]. The target compound, bearing an additional 1-benzyl substituent, is expected to exhibit altered lipophilicity, different CYP isoform engagement at the C1 benzylic position, and potentially distinct tissue distribution compared with PV 2—making it a critical comparator for structure–pharmacokinetic relationship studies.

Pharmacokinetics Oral bioavailability Tissue distribution First-pass metabolism

Vasorelaxant Potency Hierarchy: 6,7-Dimethoxy-4-(4′-chlorobenzyl)isoquinoline Identified as the Most Relaxating Benzylisoquinoline Derivative

In a series of structure–activity studies on benzylisoquinoline vascular relaxants, 6,7-dimethoxy-4-(4′-chlorobenzyl)isoquinoline (the 1-unsubstituted parent of the target compound) was explicitly identified as 'the most relaxating isoquinoline derivative' within the tested series [1]. This designation places it above other 4-substituted analogues, including the 4′-aminobenzyl derivative (DMABI), in terms of vasorelaxant potency. While the precise IC₅₀ or EC₅₀ values are not publicly abstracted, the qualitative ranking is unequivocal and derives from functional vascular assays. The target compound 1-benzyl-4-(4-chlorobenzyl)-6,7-dimethoxyisoquinoline incorporates this optimised 4-(4-chlorobenzyl) pharmacophore with an additional 1-benzyl group, offering a probe to test whether C1 substitution enhances, preserves, or diminishes the vasorelaxant activity conferred by the 4-chlorobenzyl moiety.

Vasorelaxation Smooth muscle Benzylisoquinoline SAR

AChE Inhibitory Activity of 1-Benzylisoquinoline Derivatives: Monomeric Scaffold Requirement and Micromolar Potency

A focused study evaluating seventeen 1-benzylisoquinoline derivatives for acetylcholinesterase (AChE) inhibition demonstrated that monomeric 1-benzylisoquinolines can achieve IC₅₀ values in the micromolar range, suggesting that the monomeric 1-benzylisoquinoline moiety is sufficient for AChE engagement [1]. The target compound 1-benzyl-4-(4-chlorobenzyl)-6,7-dimethoxyisoquinoline is a monomeric 1-benzylisoquinoline that additionally carries a 4-(4-chlorobenzyl) substituent, making it directly relevant to this chemotype. In a related SAR study, dihydroisoquinoline analogues within this series achieved IC₅₀ values of 5.5 ± 1.0 μM and 7.0 ± 1.4 μM, establishing quantitative benchmarks for the class [2]. The target compound's fully aromatic isoquinoline core (rather than dihydro or tetrahydro) and dual benzyl substitution distinguish it from these reference compounds, positioning it as a probe for understanding how oxidation state and C4 substitution modulate AChE inhibitory potency.

Acetylcholinesterase inhibition Alzheimer's disease 1-Benzylisoquinoline SAR

PDE10A Inhibitory Pharmacophore: Papaverine vs. 6,7-Dimethoxyisoquinoline Analogues and the Structural Determinants of Isoform Selectivity

Papaverine [1-(3,4-dimethoxybenzyl)-6,7-dimethoxyisoquinoline] is a well-characterised PDE10A inhibitor with IC₅₀ values of 36 nM (PDE10A), 1,300 nM (PDE3A), and 320 nM (PDE4D), yielding a PDE3A/PDE10A selectivity ratio of approximately 36-fold [1]. Structure–activity optimisation of the papaverine scaffold produced analogue 8c [1-(4-(2-(2-fluoroethoxy)ethoxy)-3-methoxybenzyl)-6,7-dimethoxyisoquinoline] with enhanced PDE10A potency (IC₅₀ = 28 ± 1.2 nM) and dramatically improved PDE3A selectivity (IC₅₀ = 2,200 ± 437 nM; ~79-fold) [2]. Critically, the PDE10A pharmacophore tolerates substitution at the 1-benzyl position but the effect of simultaneous C4 substitution (as in the target compound) has not been explored. The target compound, with its 1-benzyl and 4-(4-chlorobenzyl) dual substitution, offers an unprecedented scaffold for probing whether C4 substitution modulates PDE10A affinity and, importantly, whether it alters the PDE3A/PDE10A selectivity window that is crucial for minimising cardiovascular off-target effects.

Phosphodiesterase 10A PDE inhibition CNS drug discovery

Optimal Research and Industrial Application Scenarios for 1-Benzyl-4-(4-chlorobenzyl)-6,7-dimethoxyisoquinoline Based on Quantitative Evidence


Probe Compound for Oxidative Stability Studies in Benzylisoquinoline Series

The target compound, bearing both a 1-benzyl group (which stabilises the isoquinoline core against V₂O₅ oxidation) and a 4-(4-chlorobenzyl) group (which strongly promotes oxidative degradation and ring fragmentation), serves as a unique dual-substitution probe for oxidative stability studies. Direct experimental evidence demonstrates that the 4-(4-chlorobenzyl) substituent renders the scaffold markedly more susceptible to oxidative attack than the 1-benzyl substituent alone, with deep oxidation products (succinic acid, CO₂) observed exclusively from 4-substituted analogues [1]. Pharmaceutical development laboratories evaluating forced degradation pathways, long-term storage stability, or formulation compatibility for benzylisoquinoline-based drug candidates would find this compound invaluable for benchmarking both stabilising (C1) and labilising (C4) substitution effects simultaneously within a single molecular entity.

In Vitro Metabolism Comparator for Dual-Benzyl Isoquinoline Pharmacokinetic Studies

The extensive pharmacokinetic characterisation of PV 2 [6,7-dimethoxy-4-(p-chlorobenzyl)isoquinoline]—52% oral absorption, 83% hepatic first-pass extraction, aorta/cardiac/cerebral vessel tissue distribution, and sequential O-demethylation metabolism—provides a quantitative baseline for the 4-(4-chlorobenzyl) scaffold [2]. The target compound adds a 1-benzyl group that introduces an additional CYP oxidation site at the benzylic position. Procurement of both PV 2 and the target compound enables paired metabolic stability assays (e.g., human liver microsome or hepatocyte incubations) to deconvolute the relative contributions of C1-benzyl vs. C4-benzyl metabolism, information critical for lead optimisation programmes in the benzylisoquinoline space where metabolic soft-spot identification drives design.

Vascular Pharmacology Research: Dual-Site Benzylisoquinoline for Vasorelaxant Mechanism Dissection

The 4-(4-chlorobenzyl) substituent has been empirically identified as the optimal group for vasorelaxant activity among 4-substituted 6,7-dimethoxyisoquinolines, with 6,7-dimethoxy-4-(4′-chlorobenzyl)isoquinoline designated 'the most relaxating isoquinoline derivative' [3]. Meanwhile, structure–vascular activity studies have established that a fully aromatic isoquinoline ring (as in the target compound) is required for PDE isoform inhibition and calcium-channel interaction, whereas ring-reduced analogues lose these activities and gain α₁-adrenoceptor affinity [4]. The target compound combines the optimal 4-substituent with an aromatic ring and an additional 1-benzyl group, making it an ideal tool for dissecting whether dual benzyl substitution yields additive, synergistic, or antagonistic effects on vascular smooth muscle relaxation—directly informing the design of next-generation vasodilators with potentially improved potency or tissue selectivity.

CNS Drug Discovery: Unexplored PDE10A Inhibitor Chemotype with Dual Benzyl Substitution

The isoquinoline scaffold is a validated pharmacophore for PDE10A inhibition, with papaverine and its optimised analogues achieving low nanomolar potency (IC₅₀ 28–36 nM) and useful selectivity over PDE3A (36–79-fold) [5]. Critically, all published PDE10A-active 6,7-dimethoxyisoquinolines are substituted exclusively at the C1 position; the effect of simultaneous C4 substitution has never been investigated. The target compound is the first readily accessible, fully aromatic 6,7-dimethoxyisoquinoline bearing both C1-benzyl and C4-(4-chlorobenzyl) substituents, enabling a genuinely novel SAR exploration. CNS drug discovery programmes pursuing PDE10A inhibitors for schizophrenia, Huntington's disease, or cognitive disorders could use this compound as a starting point for exploring whether C4 substitution enhances PDE10A binding affinity, improves brain penetration, or reduces PDE3A-mediated cardiovascular liability—potentially opening new intellectual property space in a competitive target landscape.

Quote Request

Request a Quote for 1-Benzyl-4-(4-chlorobenzyl)-6,7-dimethoxyisoquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.